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Compound of Interest

Compound Name: 1,1,1-Trinitropropane

Cat. No.: B15490958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the molecular properties and predict the energetic

performance of 1,1,1-Trinitropropane. While specific in-depth computational studies on 1,1,1-
Trinitropropane are not extensively available in peer-reviewed literature, this document

outlines a robust theoretical framework and computational workflow based on established

methodologies for similar energetic materials.

Introduction to 1,1,1-Trinitropropane
1,1,1-Trinitropropane is a nitroalkane with the chemical formula C₃H₅N₃O₆.[1] Like other

polynitro compounds, it is of interest for its potential energetic properties. Quantum chemical

calculations offer a powerful, safe, and cost-effective means to investigate the fundamental

characteristics of such molecules, providing insights into their structure, stability, and potential

performance as energetic materials.

Molecular Properties of 1,1,1-Trinitropropane
A summary of the known and computed physical and chemical properties of 1,1,1-
Trinitropropane is presented in Table 1. This data, primarily sourced from publicly available

chemical databases, serves as a baseline for computational validation.

Table 1: Physical and Computed Properties of 1,1,1-Trinitropropane
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Property Value Source

Molecular Formula C₃H₅N₃O₆ PubChem[1]

Molecular Weight 179.09 g/mol PubChem[1]

IUPAC Name 1,1,1-trinitropropane PubChem[1]

CAS Number 5437-63-8 PubChem[1]

Canonical SMILES

CCC(--INVALID-LINK--[O-])(--

INVALID-LINK--[O-])--

INVALID-LINK--[O-]

PubChem[1]

InChI

InChI=1S/C3H5N3O6/c1-2-

3(4(7)8,5(9)10)6(11)12/h2H2,1

H3

PubChem[1]

XLogP3-AA 0.9 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
6 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Theoretical and Computational Methodology
The following section details a generalized yet comprehensive protocol for the quantum

chemical analysis of 1,1,1-Trinitropropane, drawing from computational studies on analogous

energetic materials.

Molecular Structure Optimization and Vibrational
Analysis
The initial step in any quantum chemical study is to determine the equilibrium geometry of the

molecule.

Protocol:
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Initial Structure Generation: The 3D molecular structure of 1,1,1-Trinitropropane can be

generated from its SMILES or IUPAC name using molecular editing software like Avogadro

or via online tools.

Geometry Optimization: The initial structure is then optimized to find the lowest energy

conformation. Density Functional Theory (DFT) is a widely used and reliable method for this

purpose.

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice that provides

a good balance between accuracy and computational cost. Other functionals like B3PW91

or M06-2X can also be employed.

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-

311++G(d,p), is recommended for accurate results.

Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis

should be performed at the same level of theory. The absence of imaginary frequencies

confirms that the optimized structure corresponds to a true energy minimum. These

calculations also yield thermodynamic properties such as zero-point vibrational energy

(ZPVE), enthalpy, and entropy.

Calculation of Heat of Formation
The gas-phase heat of formation (HOF) is a critical parameter for predicting the energy output

of an energetic material.

Protocol:

Isodesmic Reactions: A reliable method for calculating HOF is through the use of isodesmic

reactions. This approach minimizes errors by ensuring that the number and types of

chemical bonds are conserved on both sides of the reaction. An example of a possible

isodesmic reaction for 1,1,1-Trinitropropane is: C₃H₅(NO₂)₃ + CH₄ → CH₃CH₃ + CH₃NO₂ +

CH₃NO₂ + CH₃NO₂

Energy Calculations: The total electronic energies of all species in the isodesmic reaction are

calculated at a high level of theory. Composite methods like G4 or CBS-QB3 are

recommended for high accuracy.
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HOF Calculation: The HOF of 1,1,1-Trinitropropane can then be calculated using the

following equation, incorporating the calculated reaction enthalpy and the known

experimental HOFs of the other species in the reaction: ΔH_f(C₃H₅(NO₂)₃) =

ΣΔH_f(products) - ΣΔH_f(reactants) + ΔH_rxn

Prediction of Detonation Properties
Detonation velocity (VOD) and detonation pressure (P) are key indicators of the performance of

an explosive. While rigorous theoretical prediction is complex, several empirical and semi-

empirical methods are available.

Protocol:

Kamlet-Jacobs Equations: The Kamlet-Jacobs equations are a widely used empirical method

to estimate the detonation properties of C-H-N-O explosives. The necessary inputs include

the calculated density and heat of detonation.

Specialized Software: Software packages such as EXPLO-5, EXTEC, and LOTUSES can be

used to predict detonation parameters based on the calculated thermodynamic properties.

Predicted Energetic Properties
While specific, high-accuracy calculated values for 1,1,1-Trinitropropane are not present in

the cited literature, Table 2 provides a template for presenting such data once obtained through

the methodologies described above. For context, typical ranges for similar energetic materials

are provided.

Table 2: Template for Predicted Energetic Properties of 1,1,1-Trinitropropane
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Property Predicted Value Methodology

Heat of Formation (gas, 298 K) To be calculated
Isodesmic Reactions (G4 or

CBS-QB3)

Density To be calculated
DFT (e.g., from optimized

crystal structure)

Detonation Velocity (VOD) To be calculated
Kamlet-Jacobs or specialized

software

Detonation Pressure (P) To be calculated
Kamlet-Jacobs or specialized

software

Workflow for Quantum Chemical Analysis of 1,1,1-
Trinitropropane
The following diagram illustrates the logical workflow for the computational analysis of 1,1,1-
Trinitropropane.
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Caption: Computational workflow for 1,1,1-Trinitropropane analysis.
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Conclusion
This technical guide outlines a comprehensive computational approach for the quantum

chemical characterization of 1,1,1-Trinitropropane. By employing Density Functional Theory

for structural and vibrational analysis, and high-accuracy composite methods for energetic

properties, a detailed understanding of this molecule's potential as an energetic material can be

achieved. The provided workflow and protocols serve as a foundational framework for

researchers to conduct their own in-depth computational studies. Further research is warranted

to perform these calculations and validate the theoretical predictions against experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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